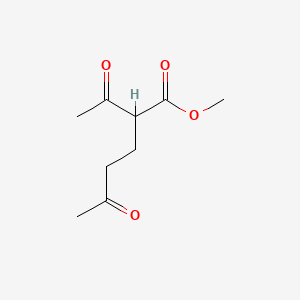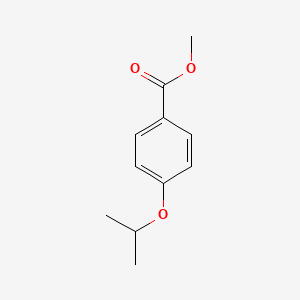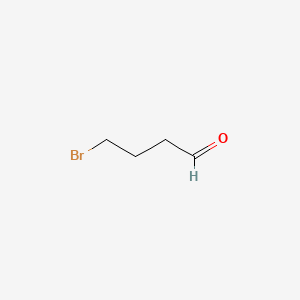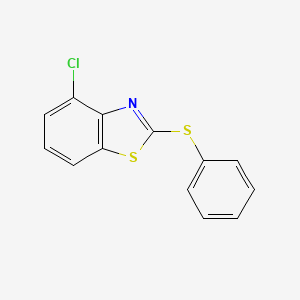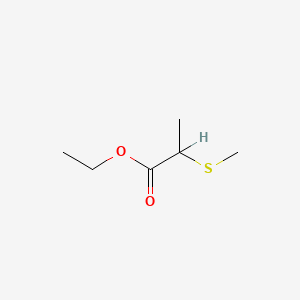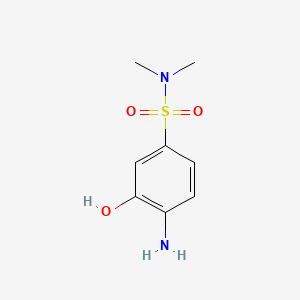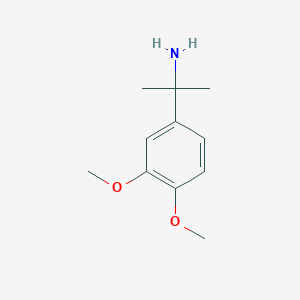
2-(3,4-Dimethoxyphenyl)propan-2-amine
Overview
Description
2-(3,4-Dimethoxyphenyl)propan-2-amine, also known as 2-DMPPA, is an organic compound widely used in scientific research. It is a derivative of the amino acid phenylalanine and is a common building block in the synthesis of many other compounds. It is used in the study of biochemical and physiological processes and is particularly useful in the study of enzyme-catalyzed reactions and the role of proteins in these reactions. The synthesis of 2-DMPPA is relatively straightforward and its use in laboratory experiments has a number of advantages and limitations.
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : 2-(3,4-Dimethoxyphenyl)propan-2-amine and its derivatives have been synthesized through various chemical processes. For instance, the synthesis of a related compound, bk-2C-B, a cathinone analogue of 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine, involved the Delépine reaction and was characterized using techniques like nuclear magnetic resonance spectroscopy and X-ray crystallography (Power et al., 2015).
Crystal Structure Analysis : X-ray diffraction analysis has been used to study the crystal structures of various derivatives of this compound, revealing insights into their molecular conformations and packing arrangements (Nitek et al., 2020).
Pharmacological Synthesis : Synthesis of derivatives for pharmacological applications, such as anticancer compounds and potential kinase inhibitors, has been explored. This includes the synthesis of N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, designed as an inhibitor of specific kinases (Guillon et al., 2013).
Biological and Pharmacological Activities
Smooth Muscle Relaxant Activity : Some derivatives of this compound have shown smooth muscle relaxant activities. This was evidenced by their ex vivo effects on rat gastric smooth muscle preparations, indicating potential uses in treating disorders involving smooth muscle contraction (Milusheva et al., 2022).
Antimicrobial Activities : Certain derivatives have demonstrated antimicrobial activities against pathogenic bacteria and fungi, suggesting their potential as antibacterial and antifungal agents (El‐Ziaty & Shiba, 2007).
Anticancer Properties : Research has been conducted on the synthesis of novel compounds with potential anticancer activities, such as N-(3,5 Dimethoxyphenyl) Acridin-9-Amine. These compounds are being evaluated for their toxicity and effectiveness against cancer cells (Ismail et al., 2018).
Corrosion Inhibition : Tertiary amines derived from this compound have been synthesized and evaluated as inhibitors of carbon steel corrosion, indicating potential industrial applications in protecting metals (Gao, Liang, & Wang, 2007).
Mechanism of Action
Target of Action
The primary target of 2-(3,4-Dimethoxyphenyl)propan-2-amine is the neurotransmitters acetylcholine (ACh) and serotonin (5-hydroxytryptamine, 5-HT), as well as nitric oxide (NO) . These neurotransmitters play crucial roles in various physiological processes, including mood regulation, sleep, appetite, and pain, as well as peripheral functions in the cardiovascular, gastrointestinal, endocrine, and pulmonary systems .
Mode of Action
The compound interacts with its targets by affecting the intracellular signaling pathways of 5-HT . This interaction leads to changes in the density and intensity of neuronal nitric oxide synthase (nNOS)-positive cells, which increase significantly in the myenteric plexus and smooth muscle (SM) cells .
Biochemical Pathways
The compound’s interaction with its targets affects the function of nNOS/NO, which is involved in the regulation of intestinal neurons expressing nNOS . This likely regulates the spontaneous contractile activity of gastric SM .
Result of Action
The result of the compound’s action is likely the regulation of the spontaneous contractile activity of gastric SM . This is achieved through its effect on the function of nNOS/NO and the regulation of intestinal neurons expressing nNOS .
Biochemical Analysis
Biochemical Properties
2-(3,4-Dimethoxyphenyl)propan-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to stimulate the synthesis of endogenous nitric oxide by interacting with nitric oxide synthase enzymes . This interaction affects the intracellular signaling pathways, particularly those involving serotonin and acetylcholine . The compound’s ability to modulate these pathways highlights its potential in regulating various physiological processes.
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to regulate the spontaneous contractile activity of gastric smooth muscle cells by modulating the function of neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS) . This regulation is crucial for maintaining normal gastrointestinal function and highlights the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with nitric oxide synthase enzymes leads to the production of nitric oxide, which plays a vital role in various physiological processes . Additionally, the compound’s structure allows it to participate in free radical reactions, nucleophilic substitution, and oxidation reactions . These interactions contribute to its overall biochemical activity and potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, allowing for sustained modulation of cellular processes . Its stability may vary depending on the specific experimental conditions, highlighting the need for careful control of laboratory parameters.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of nitric oxide synthesis and regulation of smooth muscle contractility . At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular function and potential toxicity . Understanding the dosage-dependent effects is crucial for optimizing its therapeutic applications and minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism includes its conversion to different metabolites, which may have distinct biological activities . These metabolic pathways influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s distribution and potential effects in various tissues.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with other biomolecules and its overall biochemical activity, highlighting the importance of understanding its subcellular distribution for effective application in research and therapy.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4/h5-7H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDPBFJRGWKCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388758 | |
| Record name | 2-(3,4-dimethoxyphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153002-39-2 | |
| Record name | 2-(3,4-dimethoxyphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(3,4-Dimethoxyphenyl)-1-methylethyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
